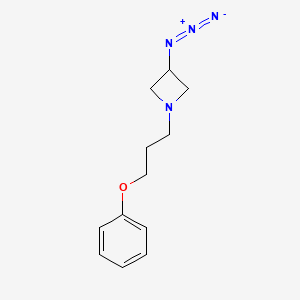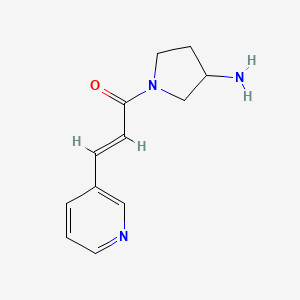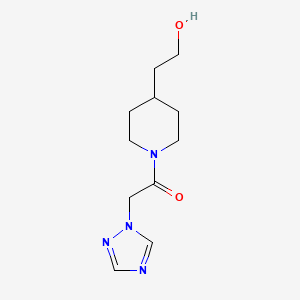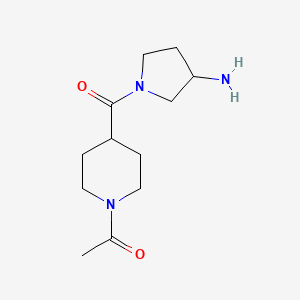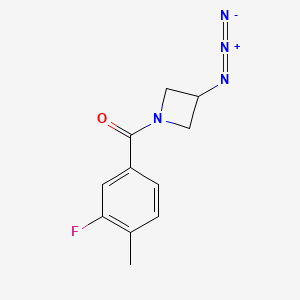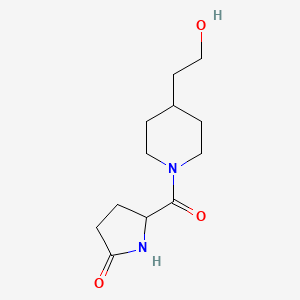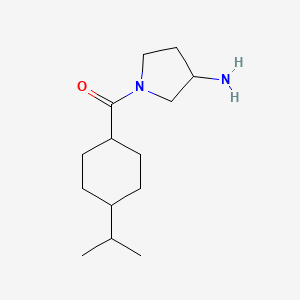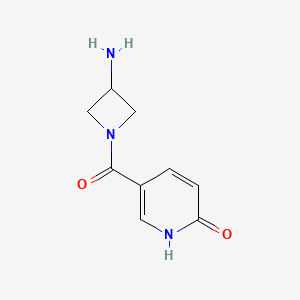
(3-Aminoazetidin-1-yl)(6-hydroxypyridin-3-yl)methanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Evaluation and Antagonist Activity
TRPV4 Antagonists for Pain Treatment : A series of derivatives related to the chemical structure were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in preclinical models. This research demonstrates the potential of these compounds in developing new treatments for pain (Tsuno et al., 2017).
Antimicrobial and Antioxidant Activity
Unexpected Reaction Products with Biological Activity : Research into the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt conditions uncovered compounds with moderate antifungal activity, indicating potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).
Structural Characterization and Synthesis
Synthesis and Characterization of Derivatives : Studies on the synthesis, crystal structure, and biological evaluation of related compounds provide insights into their structural properties and potential applications in scientific research, including antimicrobial activities (Böck et al., 2021; Patel et al., 2011).
Molecular Docking and Theoretical Studies
DFT and Molecular Docking Studies : Theoretical studies including density functional theory (DFT) calculations and molecular docking have been conducted on related compounds to understand their stability, charge transfer, and potential antiviral activity (FathimaShahana & Yardily, 2020).
Propiedades
IUPAC Name |
5-(3-aminoazetidine-1-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-7-4-12(5-7)9(14)6-1-2-8(13)11-3-6/h1-3,7H,4-5,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVCFQGYVABSOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC(=O)C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminoazetidin-1-yl)(6-hydroxypyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




